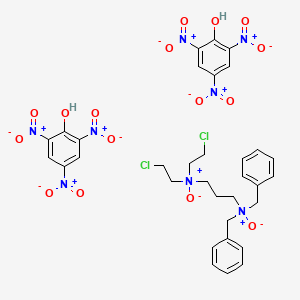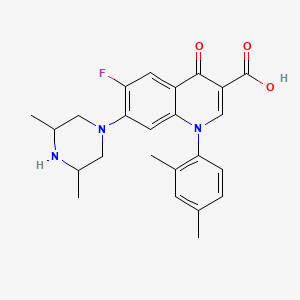
Einecs 279-003-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 279-003-6, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents. It is one of the most commonly used phthalates in the world.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DEHP is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants to a temperature range of 140-160°C to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of DEHP involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The resulting product is then purified through distillation to remove any unreacted materials and by-products. The final product is a high-purity DEHP suitable for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
DEHP primarily undergoes hydrolysis and oxidation reactions. Hydrolysis occurs when DEHP is exposed to water, leading to the formation of phthalic acid and 2-ethylhexanol. Oxidation reactions can occur in the presence of strong oxidizing agents, resulting in the formation of phthalic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide
Major Products Formed
Hydrolysis: Phthalic acid and 2-ethylhexanol
Oxidation: Phthalic acid derivatives
Applications De Recherche Scientifique
DEHP has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, DEHP is used as a plasticizer in the production of flexible PVC products. It is also used as a solvent for various chemical reactions and as a reagent in the synthesis of other chemical compounds.
Biology
In biological research, DEHP is studied for its effects on living organisms. It is known to be an endocrine disruptor, and research is ongoing to understand its impact on human health and the environment.
Medicine
In medicine, DEHP is used in the manufacture of medical devices such as blood bags, intravenous tubing, and catheters
Industry
In the industrial sector, DEHP is used in the production of a wide range of products, including flooring, wall coverings, and automotive parts
Mécanisme D'action
DEHP exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, DEHP is known to mimic the action of hormones, particularly estrogen, by binding to hormone receptors and disrupting normal endocrine function. This can lead to various health effects, including reproductive and developmental issues.
Comparaison Avec Des Composés Similaires
DEHP is one of several phthalates used as plasticizers. Other similar compounds include:
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Butyl benzyl phthalate (BBP)
- Di-n-octyl phthalate (DNOP)
Uniqueness of DEHP
DEHP is unique in its widespread use and versatility. It is more effective as a plasticizer compared to some of its counterparts, providing better flexibility and durability to PVC products. its potential health risks have led to increased scrutiny and regulation, prompting the search for safer alternatives.
Propriétés
Numéro CAS |
78902-47-3 |
|---|---|
Formule moléculaire |
C27H41N5O6 |
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
N,N-diethylethanamine;5-[(2E,4E)-5-(1,3-diethyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H26N4O6.C6H15N/c1-5-22-16(26)14(17(27)23(6-2)20(22)30)12-10-9-11-13-15-18(28)24(7-3)21(31)25(8-4)19(15)29;1-4-7(5-2)6-3/h9-14H,5-8H2,1-4H3;4-6H2,1-3H3/b11-9+,12-10+; |
Clé InChI |
YGVOYNPENKTITC-NVUWAARKSA-N |
SMILES isomérique |
CCN1C(=O)C(C(=O)N(C1=O)CC)/C=C/C=C/C=C2C(=O)N(C(=O)N(C2=O)CC)CC.CCN(CC)CC |
SMILES canonique |
CCN1C(=O)C(C(=O)N(C1=O)CC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CC)CC.CCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


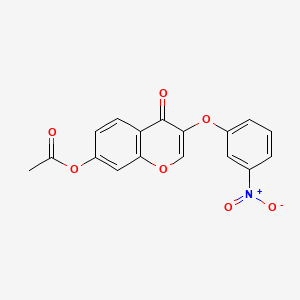
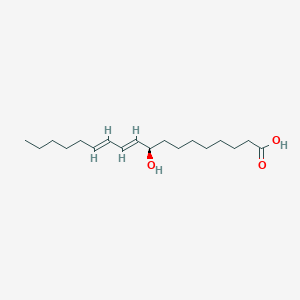

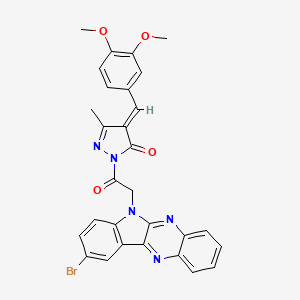
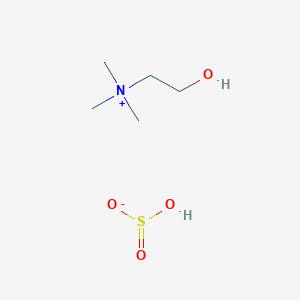
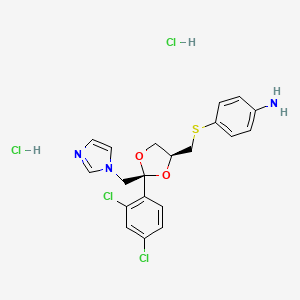
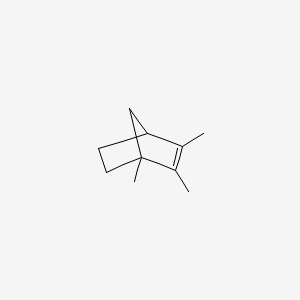

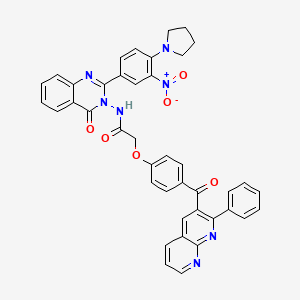

![methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea](/img/structure/B15187027.png)
